![molecular formula C14H22Br2N2O2 B1627112 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene CAS No. 233753-19-0](/img/no-structure.png)
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene” is a chemical compound with the empirical formula C14H22Br2N2O2 . It is a solid substance and is used in various applications .
Molecular Structure Analysis
The molecular structure of “2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene” consists of a benzene ring substituted with two bromine atoms and two ether groups, each linked to a diethylamino group .Physical And Chemical Properties Analysis
“2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene” is a solid substance with a melting point of 58-63°C .Aplicaciones Científicas De Investigación
Synthesis and Unique Properties of Organoselenium Compounds
Organoselenium compounds, such as 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, showcase unique reactions with various reagents, leading to a range of products with potential applications in synthesis and material science (Nakayama et al., 1998).
Conducting Polymers from Low Oxidation Potential Monomers
Compounds with ether linkages, such as 1,4-bis(pyrrol-2-yl)-2,5-diethoxybenzene, are used in the synthesis of conducting polymers, which have applications in electronics and materials science (Sotzing et al., 1996).
Synthesis and Color Tuning of Fluorene-Based Copolymers
Fluorene-based copolymers, synthesized from monomers like 2,5-bis(2-thienyl-1-cyanovinyl)-1-(2‘-ethylhexyloxy)-4-methoxybenzene, are explored for their photoluminescent properties and applications in light-emitting devices (Cho et al., 2002).
Photopolymerization Reactivity of Vinylcyclopropanes
The study of photoinitiators, such as bis(4-methoxybenzoyl)diethylgermane, for the polymerization of vinylcyclopropanes contributes to the development of materials with low polymerization shrinkage, useful in dental composites and other applications (Catel et al., 2016).
Graft Copolymers with Polytetrahydrofuran/Polystyrene Side Chains
Compounds like 1,4-Dibromo-2,5-bis(bromomethyl)benzene are utilized as initiators in the synthesis of graft copolymers, demonstrating potential applications in the creation of novel polymeric materials with unique properties (Cianga et al., 2002).
Safety And Hazards
Propiedades
Número CAS |
233753-19-0 |
|---|---|
Nombre del producto |
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene |
Fórmula molecular |
C14H22Br2N2O2 |
Peso molecular |
410.14 g/mol |
Nombre IUPAC |
2-[2,5-dibromo-4-[2-(dimethylamino)ethoxy]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H22Br2N2O2/c1-17(2)5-7-19-13-9-12(16)14(10-11(13)15)20-8-6-18(3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
ROMKKPMBKLIRCX-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br |
SMILES canónico |
CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



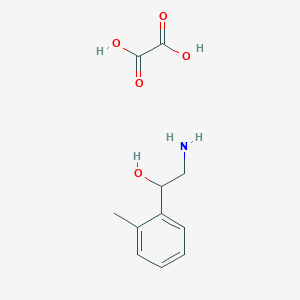
![cobalt(3+);propyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris(2-oxo-2-propoxyethyl)-3,13,17-tris(3-oxo-3-propoxypropyl)-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide](/img/structure/B1627030.png)
![3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B1627031.png)
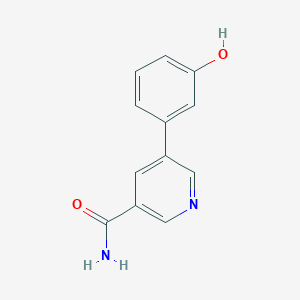
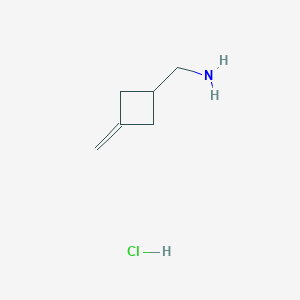
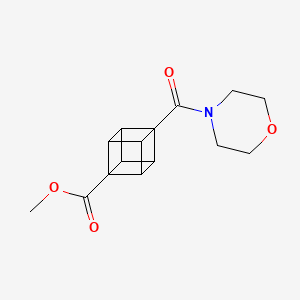
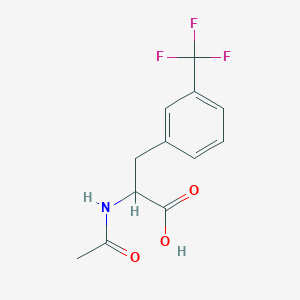
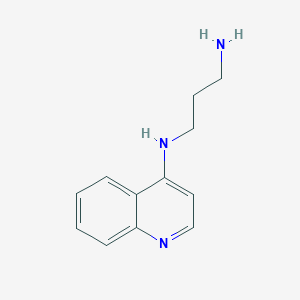
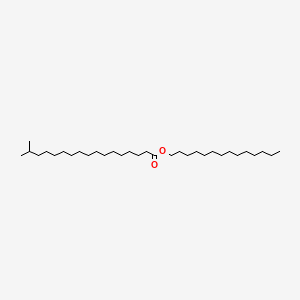
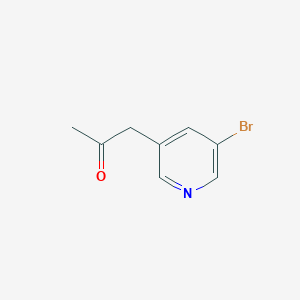
![1-Fluoro-4-[(4-methylphenyl)methyl]benzene](/img/structure/B1627044.png)
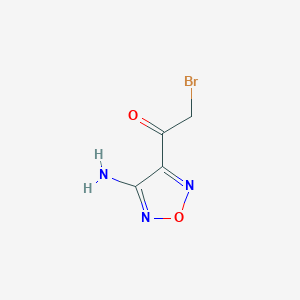
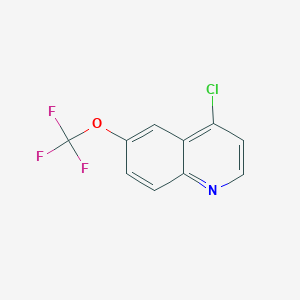
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B1627051.png)